2-Phenoxybenzenesulfonamide

Description

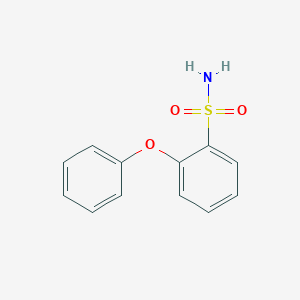

2-Phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a phenoxy group at the 2-position. Its molecular structure (C₁₂H₁₁NO₃S) allows for diverse intermolecular interactions, particularly hydrogen bonding, which influence its crystallographic behavior. This compound has been investigated for its role in spontaneous resolution when methylated (e.g., N-methyl-2-phenoxybenzenesulfonamide), highlighting its relevance in chiral separation studies .

Propriétés

Numéro CAS |

23393-41-1 |

|---|---|

Formule moléculaire |

C12H11NO3S |

Poids moléculaire |

249.29 g/mol |

Nom IUPAC |

2-phenoxybenzenesulfonamide |

InChI |

InChI=1S/C12H11NO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H,(H2,13,14,15) |

Clé InChI |

GCSIJZVYEPPSDF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-(4-Nitrophenoxy)benzoic Acid

- Structure: Incorporates a nitro group at the 4-position of the phenoxy ring and a carboxylic acid instead of sulfonamide.

- Crystallography: Forms a three-dimensional hydrogen-bonded framework in a triclinic system (Z' = 3), differing from 2-phenoxybenzenesulfonamide in packing density and symmetry .

- Applications : Primarily studied for its hydrogen-bonding patterns, which are less complex than those of sulfonamide derivatives.

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

- Structure : Combines a brominated benzenesulfonamide with a phenylacetic acid moiety.

- Synthesis: Prepared via condensation of 4-bromobenzenesulfonyl chloride and phenylglycine, a method distinct from the phenoxy-substituted analogs .

- Biological Relevance : Acts as a ligand in metal complexation and exhibits antimicrobial activity due to the electron-withdrawing bromine substituent .

2-(2-Chloroethoxy)benzenesulfonamide

- Structure: Features a chloroethoxy side chain (C₈H₁₀ClNO₃S).

- Properties: Soluble in DMSO and methanol, with a molecular weight of 235.68 g/mol. Unlike this compound, its smaller substituent reduces steric hindrance, favoring simpler crystal packing .

- Applications : Used as a research chemical in drug discovery, particularly for probing sulfonamide reactivity .

N-Methyl-2-phenoxybenzenesulfonamide

- Structure: Methylation of the sulfonamide nitrogen in this compound.

- Crystallography: Adopts a monoclinic system with spontaneous resolution, enabling enantiomer separation—a property absent in the parent compound .

- Significance: Demonstrates how minor structural modifications can dramatically alter crystallographic and chiral properties.

Methoxy-Substituted Analogs (e.g., 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide)

- Structure : Methoxy and oxopropyl substituents enhance polarity.

- Industrial Use : Serves as a reference standard in chromatographic analysis due to its stability .

Data Table: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.